molecular formula C14H10F2N4O4 B13894221 N-(6-Acetylamino-pyridin-3-yl)-2,6-difluoro-3-nitro-benzamide

N-(6-Acetylamino-pyridin-3-yl)-2,6-difluoro-3-nitro-benzamide

Cat. No.: B13894221
M. Wt: 336.25 g/mol
InChI Key: HFHIXMZUNMKISX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an acetamido group and a benzamide moiety substituted with difluoro and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors like acetonitrile and formaldehyde.

    Introduction of the Acetamido Group: The acetamido group is introduced via acetylation of the pyridine ring using acetic anhydride.

    Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting 2,6-difluorobenzoyl chloride with 3-nitroaniline.

    Coupling Reaction: The final step involves coupling the acetamidopyridine derivative with the benzamide derivative under specific conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Reduction of Nitro Group: The major product is the corresponding amine derivative.

    Substitution of Difluoro Groups: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidopyridin-2-yl)-2,6-difluoro-3-nitrobenzamide
  • N-(3-acetamidopyridin-2-yl)-2,6-difluoro-3-nitrobenzamide
  • N-(6-acetamidopyridin-3-yl)-2,4-difluoro-3-nitrobenzamide

Uniqueness

N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C14H10F2N4O4

Molecular Weight

336.25 g/mol

IUPAC Name

N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide

InChI

InChI=1S/C14H10F2N4O4/c1-7(21)18-11-5-2-8(6-17-11)19-14(22)12-9(15)3-4-10(13(12)16)20(23)24/h2-6H,1H3,(H,19,22)(H,17,18,21)

InChI Key

HFHIXMZUNMKISX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.